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For researchers, scientists, and drug development professionals, understanding the nuances of
the complement system's terminal pathway is critical. The C5 convertases, central to the
production of the potent anaphylatoxin C5a and the initiation of the membrane attack complex
(MAC), represent key therapeutic targets. While both the alternative (AP) and classical (CP)
pathways converge at the cleavage of C5, the enzymes responsible, AP-C5 convertase
(C3bBbC3b) and classical C5 convertase (C4b2a3b), exhibit fundamental differences in their
assembly, stability, and critically, their recognition of the substrate C5. This guide provides an
objective comparison of their substrate recognition mechanisms, supported by experimental
data, detailed protocols, and visual representations of the key processes.

The formation of a functional C5 convertase in both pathways marks a critical shift in substrate
specificity from C3 to C5. This transition is not inherent to the catalytic subunits (Bb in the AP
and C2a in the CP) but is conferred by the association with an additional C3b molecule.[1][2]
This event dramatically enhances the enzyme's affinity for C5, a crucial step for triggering the
terminal complement cascade.[2][3]

Quantitative Comparison of Kinetic Parameters
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The efficiency of C5 cleavage by the two convertases can be quantitatively assessed by their

kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).

A lower Km value indicates a higher affinity of the enzyme for its substrate. As the data below

illustrates, the incorporation of an additional C3b molecule is the pivotal event that transforms a

weak C5-cleaving enzyme into a highly efficient one.

Catalytic
Convertase . Efficiency
Condition Km (uM) for C5 kcat (s™?)
Type (kcat/Km)
(M-1s7)
Classical C3
Surface-bound
Convertase 6 - 9[3][4] - Low
(Erythrocytes)
(C4b2a)
Classical C5
Surface-bound )
Convertase 0.0051[3] - High
(Erythrocytes)
(C4b2a3b)
Alternative C3
Convertase Soluble 24[1][5] 0.0110[1][5] 4.58 x 102
(C3bBb)
Alternative C5
Surface-bound
Convertase 1.4[1][5] 0.0048[1][5] 3.43x 108
(Zymosan)
(C3bBb)
Alternative C5 Surface-bound
Convertase (Low C3b 5.2[6] - Moderate
(C3bBbC3b) density)
Alternative C5 Surface-bound
Convertase (High C3b 0.18][6] - High
(C3bBbC3b) density)
Alternative C5 »
Self-amplified on )
Convertase 0.016 - 0.074[7] - Very High
surface
(C3bBbC3b)
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Note: A direct side-by-side comparison of kcat for the fully formed C4b2a3b and C3bBbC3b is
not readily available in the literature. However, one study suggests that the classical pathway
C5 convertase has a 6- to 9-fold greater catalytic rate than the alternative pathway convertase.

[4]

Structural Basis of Substrate Recognition

The precise high-resolution structure of C5 in complex with either physiological convertase
remains elusive due to the transient nature of these interactions. However, the crystal structure
of C5 in complex with Cobra Venom Factor (CVF), a C3b homolog, provides a valuable model
for understanding substrate recognition.[8] This model, along with biochemical data, suggests a
multi-point attachment mechanism.

In the AP-C5 convertase (C3bBbC3b), it is proposed that the two C3b molecules form a
binding platform for C5.[6][9] Evidence suggests that the second C3b molecule may even
covalently link to the first, creating a stable C3b dimer that acts as the primary substrate-
binding site.[9] This bivalent interaction is thought to position the C5 molecule optimally for
cleavage by the associated Bb catalytic subunit.

For the classical C5 convertase (C4b2a3b), a similar principle applies, where the C3b molecule
associates with the C4b component of the C3 convertase.[10] This C4b-C3b complex creates a
high-affinity binding site for C5, presenting it to the C2a catalytic domain.[4]

Signaling Pathway Diagrams

The assembly of these convertases is a sequential process initiated by distinct upstream
events.
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Initiation & C3 Convertase Formation
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Classical Pathway C5 Convertase Formation
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Initiation & C3 Convertase Formation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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